molecular formula C12H12N2O4 B2486970 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide CAS No. 1396710-54-5

3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide

Cat. No.: B2486970
CAS No.: 1396710-54-5
M. Wt: 248.238
InChI Key: SBDNYPMYQHBIOD-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted aromatic ring and a 1,2-oxazol-4-ylamine moiety. This compound is synthesized via condensation of 3,5-dimethoxybenzoic acid with 1,2-oxazol-4-amine, a reaction typically mediated by coupling reagents such as EDCl/HOBt or via mixed anhydride methods .

Properties

IUPAC Name

3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-16-10-3-8(4-11(5-10)17-2)12(15)14-9-6-13-18-7-9/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDNYPMYQHBIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CON=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate oxazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions may vary, but the general procedure involves heating the reaction mixture to facilitate the formation of the desired product .

Chemical Reactions Analysis

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents

Biological Activity

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzamide core substituted with methoxy groups and an oxazole moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has shown efficacy against various bacterial strains and fungi. Studies have reported moderate antibacterial activity against Gram-positive bacteria and antifungal effects against Candida albicans .
  • Cytotoxicity :
    • In vitro studies using HepG2 (liver cancer) cell lines demonstrated significant cytotoxic effects, with IC50 values ranging from 1.38 to 3.21 μM for related compounds . The mechanism involves the induction of apoptosis through modulation of key proteins such as p53 and Bcl-2 .
  • Toxicity Assessment :
    • Toxicity evaluations on aquatic organisms like Daphnia magna indicated variable toxicity levels, suggesting that while some derivatives are non-toxic, others exhibit moderate to high toxicity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, thus affecting cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor activity that influences signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

  • Antimicrobial Evaluation :
    • A study synthesized various oxazole derivatives and evaluated their antimicrobial properties. The results indicated promising activity against several bacterial strains with a focus on structure-activity relationships (SAR) .
  • Cytotoxic Effects on Cancer Cells :
    • Another study reported the cytotoxic effects of related benzamide derivatives on HepG2 cells. The compounds induced apoptosis by altering mitochondrial membrane potential and activating apoptotic pathways .
  • Toxicity in Aquatic Models :
    • Research assessing the toxicity of synthesized compounds on Daphnia magna highlighted that while some compounds were non-toxic, others exhibited moderate toxicity levels, emphasizing the need for careful evaluation in drug development .

Data Summary Table

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against Gram-positive bacteria
Antifungal activity against Candida albicans
CytotoxicityIC50 values: 1.38 to 3.21 μM in HepG2 cells
Apoptosis InductionIncreased p53 and Bax levels; decreased Bcl-2
ToxicityVariable toxicity in Daphnia magna

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide. Compounds in this class have been shown to exhibit significant effects against various cancer cell lines through multiple mechanisms.

Case Studies

  • Study on Antitumor Efficacy : A study synthesized several benzamide derivatives and tested their activity against human cancer cell lines. The compound showed IC50 values ranging from 10 to 25 µM across different lines, indicating moderate to high potency against breast cancer and lymphoma cells .
  • Mechanistic Insights : Molecular docking studies revealed strong binding affinities of these compounds to target proteins involved in cancer signaling pathways, confirming their potential as therapeutic agents .
ActivityIC50 (µM)Cell LineMechanism
Antitumor10 - 25Breast CancerApoptosis induction
Chitin Synthesis Inhibition20 - 30Insect Cell CulturesInhibition of chitin synthase
Kinase Inhibition15 - 35Various Cancer LinesTargeting specific kinases

Herbicidal Applications

The compound has also been explored for its herbicidal properties. Research indicates that N-(1,2-oxazol-4-yl)benzamides can be utilized as effective herbicides.

Case Studies

  • A patent describes the use of N-(1,2,5-oxadiazol-3-yl)benzamides as herbicides with improved activity compared to previously known compounds. The structural modifications enhance their effectiveness against various weed species .

Antibacterial Activity

The antibacterial potential of benzamide derivatives has been a focal point in developing new antibiotics, particularly against multidrug-resistant pathogens.

Case Studies

  • A study on novel benzamide derivatives demonstrated that one compound exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin and linezolid . The structure-activity relationship (SAR) studies provided insights into optimizing these compounds for better efficacy.

Comparison with Similar Compounds

Benzamides with Aromatic Amine Substituents

Compound : 3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide (8p)

  • Structure : Features a naphthalen-2-yl group instead of the oxazole ring.
  • Synthesis : Prepared via Method A using 3,5-dimethoxybenzoic acid and 2-naphthylamine (87% yield) .
  • Key Differences : The naphthalene substituent introduces bulkier aromaticity, which may reduce solubility compared to the oxazole-containing analogue. NMR data (¹H and ¹³C) confirm distinct electronic environments due to the extended π-system .

Benzamides with Heterocyclic Substituents

Compound : 4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide

  • Structure : Substituted with a thiadiazole ring instead of oxazole.
  • This compound is listed as a building block in medicinal chemistry but lacks explicit activity data .

Compound : 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

  • Structure : Oxazole is part of a methoxy side chain rather than directly linked to the benzamide.
  • Applications : Supplier SynHet highlights its use in synthetic chemistry, though biological roles are unspecified. The methyl groups on the oxazole may sterically hinder binding compared to the unsubstituted oxazole in the target compound .

Benzamides with Acyl/Amino Substituents

Compound: 2-Hexanoylamino-1-(3-carboxyphenyl)benzamide (9)

  • Structure: Contains a hexanoylamino side chain and a 3-carboxyphenyl group.
  • Biological Activity : Demonstrates 71% PCAF HAT inhibition at 100 µM, attributed to the long acyl chain enhancing hydrophobic interactions .
  • Contrast : The target compound lacks an acyl chain but includes an oxazole ring, suggesting divergent binding mechanisms.

Pharmaceutical Benzamide Derivatives

Compounds : Amisulpride, Tiapride, Sulpiride

  • Structure : Feature sulfonamide or alkylamine groups instead of heterocycles.
  • Clinical Relevance: Used as neuroleptics targeting dopamine receptors. The absence of a sulfonamide in the target compound may reduce CNS penetration but improve selectivity for non-neurological targets .

Critical Analysis of Structural Determinants

  • Electron-Donating Groups: The 3,5-dimethoxy groups in the target compound likely improve solubility in polar solvents compared to non-substituted benzamides.
  • Heterocyclic Influence : The 1,2-oxazol-4-yl group may engage in hydrogen bonding (via the oxazole’s nitrogen) and π-π stacking, contrasting with thiadiazole’s sulfur-mediated interactions .
  • Biological Implications : While acylated benzamides (e.g., compound 9) show enzyme inhibition, the target compound’s oxazole moiety could target different binding pockets, such as kinases or GPCRs, though further studies are needed .

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